Efegatran sulfate
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Overview
Description
Efegatran sulfate is a small molecule drug known for its anticoagulant properties. It functions as a direct thrombin inhibitor, making it a valuable compound in the treatment of cardiovascular diseases, particularly in conditions like unstable angina and myocardial infarction .
Preparation Methods
The synthesis of efegatran sulfate involves several steps, including the preparation of the mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods typically involve the use of sulfur trioxide amine/amide complexes for sulfation reactions, which are common for small molecules .
Chemical Reactions Analysis
Efegatran sulfate undergoes various chemical reactions, primarily focusing on its role as a thrombin inhibitor. The compound’s sulfation is a critical modification, often achieved using sulfur trioxide amine/amide complexes . These reactions are essential for its biological activity, particularly in anticoagulation.
Scientific Research Applications
Efegatran sulfate has been extensively studied for its anticoagulant properties. It has shown efficacy in preventing recurrent ischemia in patients with unstable angina . Additionally, it has been evaluated in clinical trials for its potential in treating acute ST-segment elevation myocardial infarction (STEMI) when combined with thrombolysis . The compound’s ability to inhibit thrombin makes it a valuable tool in cardiovascular research and therapy.
Mechanism of Action
Efegatran sulfate exerts its effects by directly inhibiting thrombin, a key enzyme in the coagulation cascade . By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism is crucial in managing conditions like unstable angina and myocardial infarction.
Comparison with Similar Compounds
Efegatran sulfate is similar to other direct thrombin inhibitors, such as heparin and hirudin . it offers certain advantages, including more stable thrombin inhibition and easier administration compared to heparin . Other similar compounds include heparan sulfate and various sulfated glycosaminoglycans, which also play roles in anticoagulation .
Properties
CAS No. |
126721-07-1 |
---|---|
Molecular Formula |
C21H34N6O7S |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C21H32N6O3.H2O4S/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23;1-5(2,3)4/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25);(H2,1,2,3,4)/t16-,17+,18-;/m0./s1 |
InChI Key |
BISKEOIROPAOGY-RXQQAGQTSA-N |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |
SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Appearance |
Solid powder |
126721-07-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
105806-65-3 (Parent) |
sequence |
FPR |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D-methyl-phenylalanyl-prolyl-arginal efegatran efegatran sulfate GYKI 14766 GYKI-14766 LY 294468 LY-294468 Me-Phe-Pro-Arg-H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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